
2-Benzylsuccinic acid
Overview
Description
2-Benzylsuccinic acid (C₁₁H₁₂O₄, molecular weight 208.21 g/mol) is a dicarboxylic acid derivative featuring a benzyl group attached to the second carbon of the succinic acid backbone . It exists in enantiomeric forms, notably the (S)- and (R)-configurations, with distinct synthetic pathways and applications. The compound is a potent inhibitor of carboxypeptidase A (CPA), an enzyme involved in peptide hydrolysis, making it valuable in biochemical and pharmaceutical research .
Synthesis: The (S)-enantiomer is synthesized from L-phenylalanine via diazotization, esterification, condensation, hydrolysis, and decarboxylation, yielding a crystalline structure with orthogonal space group P2₁2₁2₁ and strong intermolecular hydrogen bonding (O4–H4A⋅⋅⋅O2 and O1–H1A⋅⋅⋅O2) . The (R)-enantiomer is produced via asymmetric hydrogenation and serves as a key intermediate in renin inhibitors .
Physicochemical Properties: The compound exhibits high solubility in DMSO (500 mg/mL) but requires careful storage (-80°C for long-term stability) . Its crystal structure reveals a compact packing arrangement, stabilized by hydrogen bonds, which may influence its enzyme-binding efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Benzylsuccinic acid can be synthesized through the benzylation of succinic acid. One common method involves dissolving succinic acid in an alcohol solvent and reacting it with an excess of phenylmagnesium bromide. The reaction mixture is then acidified to yield DL-Benzylsuccinic acid .
Industrial Production Methods: In industrial settings, DL-Benzylsuccinic acid is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: DL-Benzylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsuccinic anhydride or other oxidized derivatives.
Reduction: Reduction reactions can convert it into benzylsuccinic alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylsuccinic anhydride, while reduction can produce benzylsuccinic alcohol .
Scientific Research Applications
Biochemical Research Applications
Inhibition of Carboxypeptidase A
2-Benzylsuccinic acid is recognized as a potent inhibitor of carboxypeptidase A (CPA), an enzyme involved in protein digestion. This inhibition is significant for studies related to protein metabolism and enzymatic activity. Research has shown that this compound can be used in assays to determine the inhibition constant () for CPA, providing insights into enzyme kinetics and the development of enzyme inhibitors .
Biosynthetic Pathways
Recent studies have highlighted the role of this compound in biosynthetic pathways, particularly in the anaerobic degradation of toluene by certain bacteria. The compound is generated through radical addition reactions and further metabolized into benzoyl-CoA, which is crucial for understanding microbial metabolism and bioremediation processes .
Pharmaceutical Development
Drug Design and Development
As a structural analog of succinic acid, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a precursor for the hypoglycemic agent KAD-1229, showcasing its potential in drug design . The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting metabolic disorders.
Experimental Drug Properties
According to DrugBank, this compound exhibits favorable pharmacokinetic properties, such as good intestinal absorption and potential blood-brain barrier permeability, making it a candidate for further exploration in drug formulation . Its interactions with various biological targets suggest diverse therapeutic applications.
Industrial Chemistry
Synthesis and Catalysis
this compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its derivatives have applications in creating polymers and other materials due to their functional groups that can participate in further chemical reactions .
Case Studies
Mechanism of Action
DL-Benzylsuccinic acid exerts its effects primarily through inhibition of carboxypeptidase A. It binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition is crucial for studying enzyme kinetics and developing enzyme-targeted therapies . Additionally, it interacts with other molecular targets such as thermolysin, further expanding its utility in biochemical research .
Comparison with Similar Compounds
Stereoisomers: (S)- vs. (R)-2-Benzylsuccinic Acid
The (R)-form’s use in renin inhibitors highlights enantiomer-specific bioactivity .
2-Hydroxyphenylacetic Acid (C₈H₈O₃)
This phenylacetic acid derivative features a hydroxyl group instead of a benzyl substitution.
Key Findings : The benzyl group in this compound provides hydrophobic interactions critical for CPA inhibition, whereas 2-hydroxyphenylacetic acid’s hydroxyl group may facilitate hydrogen bonding in biomarker roles .
2-Methoxybenzoic Acid (C₈H₈O₃)
A benzoic acid derivative with a methoxy substituent, differing in backbone and functional groups.
Property | This compound | 2-Methoxybenzoic Acid |
---|---|---|
Backbone | Succinic acid | Benzoic acid |
Substituent | Benzyl | Methoxy |
Application | Enzyme inhibition | Organic synthesis intermediate |
CAS Number | 884-33-3 | 579-75-9 |
Key Findings : The succinic acid backbone in this compound allows for dual carboxylate interactions with CPA, while 2-methoxybenzoic acid’s structure limits its enzyme-targeting versatility .
Functional Analog: 2-MPPA
2-MPPA (mercaptomethylphosphonic acid) is another CPA inhibitor but with a phosphonic acid group instead of carboxylates.
Property | This compound | 2-MPPA |
---|---|---|
Structure | Dicarboxylic acid + benzyl | Phosphonic acid + thiol |
Mechanism | Competitive inhibition | Transition-state analog |
Solubility | High in DMSO | Aqueous compatibility |
Key Findings : Unlike 2-MPPA, this compound’s benzyl group enhances hydrophobic binding to CPA’s active site, offering a different inhibition profile .
Research Implications
- Structural Optimization : Substituting the benzyl group with smaller moieties (e.g., methoxy) reduces enzyme affinity, underscoring the importance of hydrophobic interactions in CPA inhibition .
- Formulation Challenges : High DMSO solubility enables in vitro studies, but in vivo delivery requires further optimization due to rapid clearance .
Biological Activity
2-Benzylsuccinic acid (also known as DL-benzylsuccinic acid) is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 208.21 g/mol
- CAS Number : 884-33-3
- Structure : The compound features a succinic acid backbone with a benzyl group attached, which influences its biological activity.
Synthesis and Metabolism
This compound can be synthesized through various biochemical pathways, particularly in bacteria that metabolize xenobiotic compounds. For instance, it has been produced in engineered strains of Escherichia coli via synthetic pathways that reverse the degradation processes of benzoate . This synthetic approach highlights the compound's relevance in metabolic engineering and bioprocessing.
Enzyme Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of carboxypeptidase A1 (CPA1), an enzyme involved in protein digestion and processing. The inhibition mechanism is characterized by a Ki value of approximately 450 nM, indicating a potent interaction with the enzyme . This inhibition can have implications for controlling various physiological processes where CPA1 is involved.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High (0.805)
- Blood-Brain Barrier Penetration : Moderate (0.8506)
- Caco-2 Permeability : Low (0.5679)
These properties indicate that while the compound can be absorbed effectively in the gastrointestinal tract, its ability to cross the blood-brain barrier is moderate, which may limit its central nervous system effects .
Antihypertensive Potential
Research has indicated that derivatives of this compound exhibit potent inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. This suggests potential applications in treating hypertensive diseases .
Metabolic Studies
Studies have shown that this compound serves as a metabolic intermediate during anaerobic toluene degradation processes. It has been identified as a dead-end metabolite alongside benzylfumaric acid, indicating its role in microbial metabolism and environmental bioremediation efforts .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-benzylsuccinic acid, and how can its purity and structural identity be validated?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or enzymatic pathways. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<1%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and succinic acid backbone (δ 2.5–3.0 ppm for methylene groups). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 208.21 .
Q. How does this compound inhibit carboxypeptidase A (CPA), and what experimental assays are used to measure its inhibitory activity?
- Methodological Answer : The compound acts as a competitive inhibitor by mimicking the CPA substrate’s transition state. A 96-well plate colorimetric assay using hippuryl-L-phenylalanine as a substrate is standard. Ki values are calculated via Lineweaver-Burk plots, with optimal conditions: pH 7.5, 25°C, and 500 µM inhibitor concentration. Absorbance is measured at 340 nm post-enzymatic cleavage .
Advanced Research Questions
Q. What factors contribute to discrepancies in reported Ki values for this compound across studies, and how can these inconsistencies be resolved?
- Methodological Answer : Variability arises from differences in assay conditions (e.g., substrate concentration, pH, temperature) and enzyme source purity. To resolve contradictions:
- Standardization : Use recombinant CPA with >95% purity (validated by SDS-PAGE).
- Control experiments : Include positive controls (e.g., L-benzylsuccinate) and replicate assays across independent labs.
- Data normalization : Report Ki values relative to a reference inhibitor (e.g., benzylmalonic acid) .
Q. How do physicochemical properties (e.g., solubility, dissociation constants) of this compound influence its bioavailability in in vitro studies?
- Methodological Answer : The compound’s poor aqueous solubility (500 mg/mL in DMSO) necessitates formulation with co-solvents (e.g., PEG300 or Tween 80). Dissociation constants (pKa₁ = 3.2, pKa₂ = 5.1) affect ionization at physiological pH, altering membrane permeability. Use dynamic light scattering (DLS) to assess aggregation in buffer systems and adjust ionic strength to stabilize the compound .
Q. What strategies are recommended for designing derivatives of this compound to enhance CPA selectivity and reduce off-target effects?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the benzyl group (e.g., halogenation or methoxy substitution) to probe steric and electronic effects.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to CPA’s active site (PDB: 1CPA).
- Selectivity screening : Test derivatives against homologous enzymes (e.g., carboxypeptidase B) to identify specificity determinants .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound as a bacterial xenobiotic metabolite, while others classify it solely as a CPA inhibitor?
- Methodological Answer : The dual classification stems from its role in anaerobic bacterial toluene degradation (via fumarate addition) versus its pharmacological application. To reconcile these findings:
- Contextualize experimental models : Use genomic data (e.g., presence of bss operon in bacteria) to confirm metabolic pathways.
- Functional assays : Compare enzymatic activity in bacterial lysates versus purified CPA systems .
Q. Experimental Design Considerations
Q. What are the critical parameters for ensuring reproducibility in kinetic studies of this compound?
- Methodological Answer :
- Enzyme preparation : Use fresh CPA aliquots stored at -80°C to prevent denaturation.
- Substrate saturation : Confirm [S] >> Km (e.g., 10× Km for hippuryl-L-phenylalanine).
- Temperature control : Maintain ±0.1°C stability using a thermostated cuvette holder.
- Data validation : Apply the Cheng-Prusoff equation for Ki calculation and report SEM across triplicates .
Properties
IUPAC Name |
2-benzylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFKXZQQDSVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859847 | |
Record name | 2-Benzylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884-33-3, 36092-42-9 | |
Record name | Benzylsuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 884-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Benzylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylbutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DL-Benzylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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